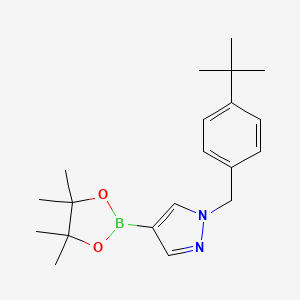

1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

This compound (CAS: 1562304-58-8) is a boronic ester-functionalized pyrazole derivative with the molecular formula C₂₀H₂₉BN₂O₂ and a molecular weight of 340.3 g/mol. Its structure features a pyrazole ring substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at the 1-position with a 4-(tert-butyl)benzyl moiety. The tert-butyl group confers steric bulk and lipophilicity, while the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry .

Properties

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29BN2O2/c1-18(2,3)16-10-8-15(9-11-16)13-23-14-17(12-22-23)21-24-19(4,5)20(6,7)25-21/h8-12,14H,13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWBJEKMQIURFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound is characterized by a complex structure involving a pyrazole ring and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 348.27 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the dioxaborolane derivative followed by the coupling with the pyrazole moiety. The synthetic route often requires careful control of reaction conditions to ensure high yields and purity .

In Vitro Studies

Research indicates that this compound exhibits significant bioactivity in various assays. Notably:

- PD-L1 Inhibition : The compound has been evaluated as a potential inhibitor of the PD-1/PD-L1 immune checkpoint pathway. In vitro assays demonstrated that it disrupts the binding between PD-1 and PD-L1, enhancing T-cell activation. The binding affinity was reported at , indicating potent inhibitory activity .

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating immune responses against tumor cells. Its ability to inhibit PD-L1 could lead to increased T-cell responses in tumor microenvironments .

Case Studies

A case study focusing on its effects on Jurkat T cells showed that treatment with this compound significantly increased luciferase activity in co-culture systems, indicative of enhanced T-cell activation due to disrupted PD-1/PD-L1 interactions. This suggests potential applications in cancer immunotherapy .

Data Summary

| Biological Activity | IC50 / kD (nM) | Notes |

|---|---|---|

| PD-L1 Inhibition | 27 | Disrupts PD-1/PD-L1 binding |

| T-cell Activation | - | Increased luciferase activity in assays |

| Anticancer Potential | - | Modulates immune response |

Pharmacological Implications

The biological activity of this compound positions it as a candidate for further development in cancer therapies targeting immune checkpoints. Its structural features suggest it could be optimized for better efficacy and specificity.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane group may enhance the compound's ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

2. Antimicrobial Properties

Compounds with boron-containing structures have been explored for their antimicrobial activity. The unique electronic properties imparted by the boron atom can enhance the interaction with biological targets, potentially leading to the development of new antimicrobial agents .

3. Drug Delivery Systems

The compound's structure allows for modifications that can improve drug solubility and bioavailability. Its ability to form stable complexes with various drugs makes it a candidate for use in drug delivery systems, particularly for hydrophobic drugs that require solubilization .

Applications in Materials Science

1. Organic Electronics

The incorporation of boron into organic semiconductors has been shown to improve charge transport properties. Research indicates that compounds like 1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable electronic properties .

2. Catalysis

The unique properties of boron-containing compounds make them suitable as catalysts in various organic reactions. Their ability to stabilize transition states can enhance reaction rates and selectivity, making them valuable in synthetic chemistry .

Case Studies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for forming carbon-carbon bonds. Key findings include:

Reaction Mechanism and Conditions

-

Catalysts : Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed .

-

Base : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in biphasic THF-water systems .

-

Substrates : Reacts with aryl halides (e.g., bromides, chlorides) to form biaryl or heteroaryl products .

Example Protocol from Literature:

Key Insight : The tert-butylbenzyl group introduces steric bulk, potentially slowing reaction kinetics but improving selectivity for para-substituted aryl partners.

Functionalization of the Pyrazole Ring

The pyrazole core can undergo further modifications, though direct evidence for this compound is limited. Analogous reactions from related structures suggest:

N-Alkylation and Reductive Amination

-

Pyrazole derivatives react with aldehydes (e.g., p-methoxybenzaldehyde) under solvent-free conditions to form imines, which are reduced to amines using NaBH₄ .

-

Example: A solvent-free reductive amination achieved 88% yield for a tert-butyl pyrazole amine analog .

Halogenation

-

Bromination or chlorination at the pyrazole C3/C5 positions is feasible, though steric hindrance from the tert-butylbenzyl group may direct regioselectivity.

Boronate Ester Transformations

The dioxaborolane group can be hydrolyzed to a boronic acid under acidic or basic conditions, enabling alternative coupling strategies.

Hydrolysis Conditions:

Note : Hydrolyzed boronic acids are less stable than pinacol esters, necessitating in situ use .

Steric and Electronic Effects

-

Steric Effects : The tert-butylbenzyl substituent at N1 creates a bulky environment, reducing reactivity toward large electrophiles but enhancing stability during purification .

-

Electronic Effects : Electron-withdrawing groups on the pyrazole ring (e.g., boronate esters) activate the C4 position for nucleophilic attacks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Nitrogen

The pyrazole nitrogen substituent significantly influences reactivity, solubility, and biological activity. Below is a comparative analysis of analogues with modified N-substituents:

Table 1: Comparison of N-Substituted Pyrazole Boronates

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., difluorobenzyl) enhance the electrophilicity of the boronate, accelerating Suzuki reactions .

- Biological Relevance : Methoxy and fluorinated derivatives show promise in receptor modulation due to improved target binding and metabolic stability .

Modifications to the Boronate Group

Variations in the boronate protecting group or its substitution pattern alter stability and reactivity:

Table 2: Boronate Group Variations

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the introduction of the boronate ester group onto a pyrazole core that is already substituted with the 4-(tert-butyl)benzyl moiety. The synthetic route can be summarized as follows:

- Starting Material: A pyrazole derivative bearing a 4-(tert-butyl)benzyl substituent.

- Borylation Step: Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) at the 4-position of the pyrazole ring.

Detailed Preparation Method

Although direct literature detailing the exact preparation of this precise compound is limited in public databases, related boronate ester pyrazoles are commonly synthesized via transition-metal catalyzed borylation or via lithiation followed by quenching with boron reagents. A typical approach involves:

- Step 1: Formation of the Pyrazole Core with the tert-butylbenzyl substituent.

- Step 2: Directed lithiation or metalation at the 4-position of the pyrazole ring.

- Step 3: Reaction with bis(pinacolato)diboron or similar boron sources to form the boronate ester.

For example, a common synthetic procedure for related compounds involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst under inert atmosphere, often in solvents such as dioxane or tetrahydrofuran (THF), at elevated temperatures (e.g., 80–100 °C) for several hours.

Experimental Conditions and Yields

From available related experimental data for boronate ester formation on aromatic heterocycles, the following conditions are typical:

| Parameter | Typical Condition |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate or potassium carbonate |

| Solvent | Dioxane, THF, or dichloromethane |

| Temperature | 80–100 °C |

| Reaction Time | 3–12 hours |

| Atmosphere | Nitrogen or argon (inert atmosphere) |

| Yield | 60–85% |

A specific example from related boronate ester synthesis on pyrazole derivatives shows a 72% yield when using trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane at 0–20 °C under inert atmosphere for 3 hours, followed by quenching and purification steps. This method involves:

- Dissolving the precursor in dichloromethane.

- Adding TMSOTf dropwise at low temperature.

- Stirring with 2,6-dimethylpyridine as a base.

- Workup with saturated sodium bicarbonate solution.

- Extraction and purification by silica gel chromatography.

Representative Reaction Scheme

Pyrazole derivative with 4-(tert-butyl)benzyl substituent

+

Bis(pinacolato)diboron (B2Pin2)

+

Pd catalyst, base

→

1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Analytical Data Supporting Preparation

| Property | Data |

|---|---|

| Molecular Formula | C20H29BN2O2 |

| Molecular Weight | 340.3 g/mol |

| Purity | Typically >95% by HPLC |

| LCMS (ES+) | m/z 340.3 [M+H]+ (expected) |

| Physical Form | Off-white solid |

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation with TMSOTf | TMSOTf, 2,6-dimethylpyridine, DCM, 0–20 °C, 3 h | 72 | Inert atmosphere, quench with NaHCO3 |

| Pd-catalyzed borylation | B2Pin2, Pd catalyst, base, dioxane, 80–100 °C | 60–85 | Common alternative method |

| Purification | Silica gel chromatography | - | DCM/methanol eluent |

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A validated protocol involves:

- Reagents : 1-(4-(tert-butyl)benzyl)-4-bromo-1H-pyrazole and bis(pinacolato)diboron.

- Catalyst : PdCl₂(PPh₃)₂ (1–5 mol%) in a degassed THF/Na₂CO₃(aq) biphasic system at 100°C .

- Yield : ~77% after purification by column chromatography (silica gel, hexane/EtOAc gradient) .

Critical step : Strict exclusion of moisture/oxygen to prevent boronate ester hydrolysis.

Q. How should researchers characterize this compound to confirm structural integrity?

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet) and pyrazole protons (δ 7.5–8.2 ppm). The boronate ester’s dioxaborolane ring appears at δ ~1.3 ppm .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., pyrazole substitution pattern) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

Q. What purification strategies are effective for removing Pd catalyst residues?

- Sequential washes : 1 M HCl (to solubilize Pd) followed by saturated NaHCO₃ (neutralization).

- Chelating agents : Treat with SiliaMetS Thiol resin to capture Pd nanoparticles .

- Final purity assessment : ICP-MS to ensure Pd content <10 ppm .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s stability and reactivity?

- Steric protection : The tert-butyl group shields the benzyl position from unintended electrophilic attacks during functionalization .

- Thermal stability : Enhances decomposition resistance up to 250°C (TGA data), critical for high-temperature reactions .

- Solubility : Improves organic solvent compatibility (e.g., THF, DCM) compared to polar analogs .

Q. What solvent systems optimize Suzuki coupling efficiency for derivatives?

Q. How can this compound be applied in stimuli-responsive drug delivery systems?

- Glucose-sensitive vesicles : The boronate ester reacts with diols (e.g., glucose) to trigger payload release.

- Controlled release kinetics : Adjust tert-butyl substitution to modulate hydrophobicity and release rates.

Q. What mechanistic insights exist for Pd-catalyzed coupling involving this compound?

- Oxidative addition : Rate-limiting step for aryl halides (e.g., 4-bromopyrazole derivatives).

- Transmetallation : Boronate ester transfers the aryl group to Pd(II) intermediate.

- Reductive elimination : Pd(0) regenerates the catalyst, forming the C–C bond .

Supporting data : DFT studies show tert-butyl groups reduce steric hindrance at the Pd center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.